

Unveiling the Antifeedant Properties of Celangulins: A Technical Guide

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Compound of Interest

Compound Name: Celangulin XIX

Cat. No.: B15135923

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Disclaimer: Initial literature searches for "**Celangulin XIX**" did not yield any specific data. The following guide focuses on the well-documented antifeedant and insecticidal properties of the broader "Celangulin" class of compounds, with a particular emphasis on Celangulin V, a prominent and extensively studied member.

Executive Summary

Celangulins, a class of sesquiterpenoid polyol esters derived from the plant genus *Celastrus*, exhibit significant antifeedant and insecticidal properties against a range of agricultural pests. This technical guide provides a comprehensive overview of the antifeedant activity of these compounds, with a focus on the available quantitative data, detailed experimental protocols for bioassays, and the underlying physiological mechanisms of action. The primary mode of action for celangulins, particularly Celangulin V, is believed to be the disruption of midgut function in insects, primarily through the inhibition of vacuolar-type ATPases (V-ATPases). This guide is intended for researchers, scientists, and drug development professionals working in the field of crop protection and insecticide discovery.

Quantitative Data on Biological Activity

The biological activity of celangulins has been quantified through various bioassays, primarily focusing on insecticidal efficacy. While direct and standardized antifeedant indices are not consistently reported across the literature, the provided data on lethality and knockdown serve as strong indicators of their potent anti-insect properties.

Insecticidal Activity of Celangulin

The following table summarizes the insecticidal activity of a generic "celangulin" compound against the red imported fire ant (*Solenopsis invicta*).

| Parameter | Concentration | Value | Species | Citation |
|---------------------------|----------------|---------------------------|---|----------|
| Median Lethal Dose (LD50) | - | 0.046 ng/ant | <i>Solenopsis invicta</i> (large workers) | [1] |
| Median Lethal Time (LT50) | 0.125 mg/L | 9.905 hours | <i>Solenopsis invicta</i> | [1] |
| Knockdown Time (KT50) | 500 mg/L | 5.963 minutes | <i>Solenopsis invicta</i> | [1] |
| 100 mg/L | 11.187 minutes | <i>Solenopsis invicta</i> | [1] | |
| 50 mg/L | 14.581 minutes | <i>Solenopsis invicta</i> | [1] | |

Insecticidal Activity of Celangulin V and Its Derivatives

The following table presents the knockdown dose (KD50) of Celangulin V and several of its ether derivatives against the third-instar larvae of the oriental armyworm (*Mythimna separata*).

| Compound | KD50 (µg/g) | Species | Citation |
|--------------|-------------|--------------------------|----------|
| Celangulin V | 301.0 | <i>Mythimna separata</i> | |
| Derivative b | 135.9 | <i>Mythimna separata</i> | |
| Derivative c | 101.33 | <i>Mythimna separata</i> | |
| Derivative f | 169.0 | <i>Mythimna separata</i> | |
| Derivative g | 219.2 | <i>Mythimna separata</i> | |

Enzymatic Inhibition by Celangulin V

Celangulin V has been shown to inhibit the activity of key insect enzymes. The following table summarizes the inhibitory effects of Celangulin V on V-ATPase and Na⁺/K⁺-ATPase.

| Enzyme | Concentration | Inhibition Ratio (%) | Species | Citation |
|--|---------------|----------------------|-------------------|----------|
| V-ATPase | 200 µmol/L | 23.41 | Mythimna separata | |
| 100 µmol/L | 11.80 | Mythimna separata | | |
| Na ⁺ /K ⁺ -ATPase (in vitro) | 400 mg/L | 15.74 | Mythimna separata | |
| 25 mg/L | 3.60 | Mythimna separata | | |
| Na ⁺ /K ⁺ -ATPase (in vivo) | 25 mg/L | 10.57 - 18.70 | Mythimna separata | |

Experimental Protocols

The assessment of antifeedant properties of celangulins is primarily conducted using the leaf disk choice bioassay. The following is a detailed methodology for this key experiment.

Leaf Disk Choice Bioassay for Antifeedant Activity

Objective: To determine the feeding deterrence of a test compound against a target insect species.

Materials:

- Test compound (e.g., Celangulin V)
- Solvent (e.g., acetone or ethanol)
- Fresh host plant leaves

- Cork borer or biopsy punch
- Petri dishes
- Filter paper
- Forceps
- Target insect larvae (e.g., third-instar *Mythimna separata* or *Plutella xylostella*)
- Growth chamber or incubator with controlled temperature, humidity, and photoperiod
- Leaf area meter or image analysis software

Procedure:

- Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From the stock solution, prepare a series of dilutions to obtain the desired test concentrations. A solvent-only solution serves as the control.
- Preparation of Leaf Disks: Using a cork borer, cut uniform disks from fresh host plant leaves. Ensure the leaf disks are of a consistent size and free from damage.
- Treatment of Leaf Disks:
 - For the treatment group, immerse a leaf disk in the test solution for a specified period (e.g., 10-30 seconds) or apply a precise volume of the solution to the surface of the disk and allow the solvent to evaporate completely.
 - For the control group, treat an equal number of leaf disks with the solvent only.
- Bioassay Setup:
 - Line the bottom of each Petri dish with a piece of moistened filter paper to maintain humidity.
 - In each Petri dish, place one treated leaf disk and one control leaf disk. The positioning of the disks should be equidistant from the center.

- Introduce a single, pre-weighed, and starved (for a few hours) insect larva into the center of each Petri dish.
- Incubation: Place the Petri dishes in a growth chamber under controlled environmental conditions (e.g., $25 \pm 1^{\circ}\text{C}$, 60-70% relative humidity, and a 14:10 hour light:dark photoperiod).
- Data Collection: After a predetermined period (e.g., 24 or 48 hours), remove the larva and measure the area of the treated and control leaf disks consumed. This can be done using a leaf area meter or by capturing digital images and analyzing them with software like ImageJ.
- Calculation of Antifeedant Index: The antifeedant activity is often expressed as the Feeding Deterrence Index (FDI), calculated using the following formula:

$$\text{FDI (\%)} = [(C - T) / (C + T)] \times 100$$

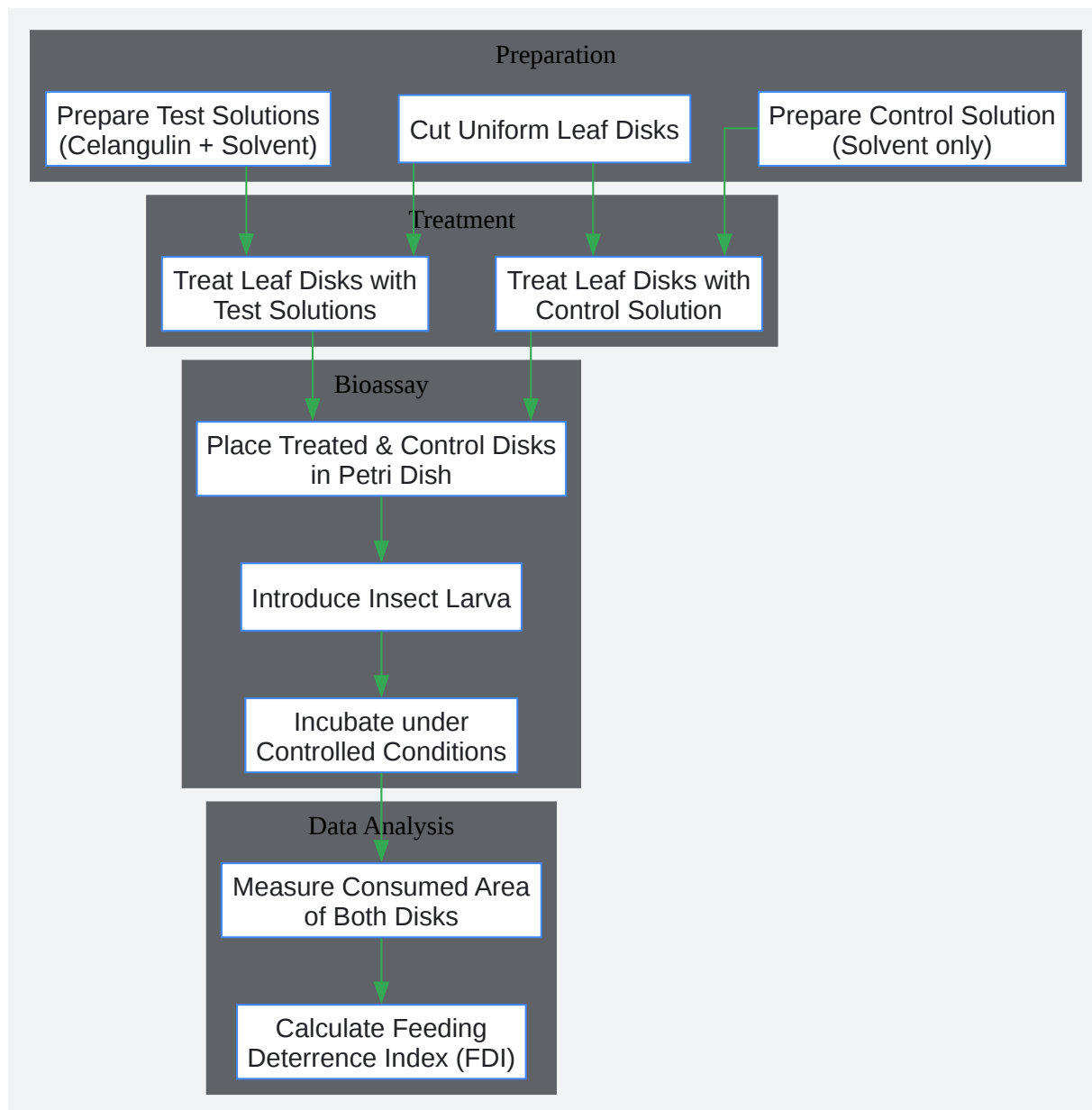
Where:

- C = Area of the control leaf disk consumed
- T = Area of the treated leaf disk consumed

Interpretation of Results:

- $\text{FDI} > 0$ indicates a deterrent effect.
- $\text{FDI} = 0$ indicates no effect.
- $\text{FDI} < 0$ indicates a phagostimulant effect.

The following diagram illustrates the general workflow of the leaf disk choice bioassay.



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Workflow for the Leaf Disk Choice Bioassay

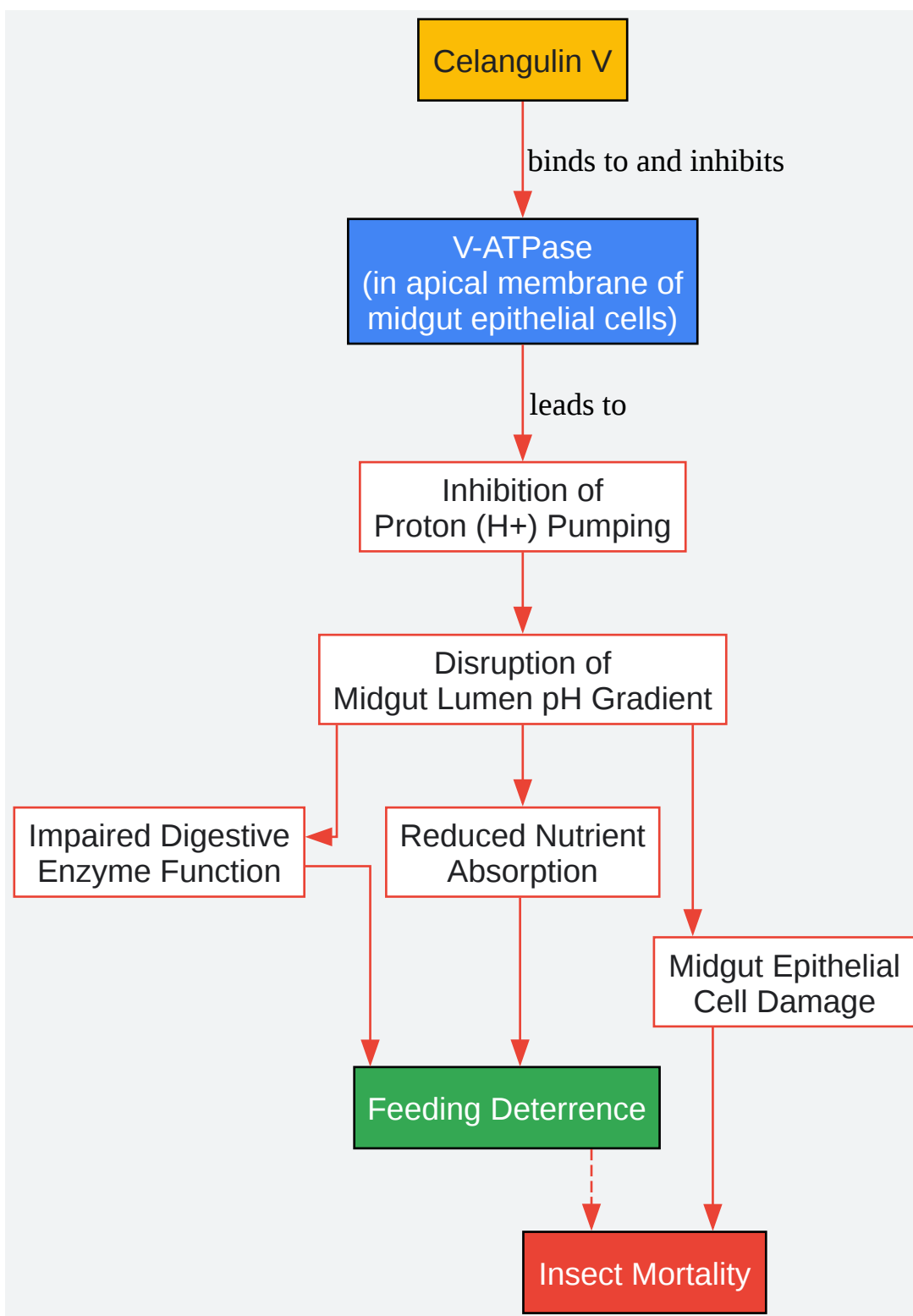
Signaling Pathways and Mechanisms of Action

The antifeedant and insecticidal effects of Celangulin V are primarily attributed to its action on the midgut of susceptible insects. The proposed mechanism involves the inhibition of V-ATPase, a crucial proton pump in the epithelial cells of the insect midgut.

Proposed Signaling Pathway of Celangulin V in Insect Midgut Cells

V-ATPases are responsible for maintaining the high pH of the midgut lumen in lepidopteran larvae, which is essential for the optimal digestion of plant material. By inhibiting V-ATPase, Celangulin V disrupts this delicate pH balance, leading to a cascade of detrimental effects.

The following diagram illustrates the proposed signaling pathway:



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Proposed Mechanism of Action for Celangulin V

Pathway Description:

- **Binding and Inhibition:** Celangulin V is ingested by the insect and reaches the midgut, where it binds to and inhibits the activity of V-ATPase located on the apical membrane of the midgut epithelial cells.
- **Disruption of Proton Gradient:** The inhibition of V-ATPase disrupts the pumping of protons from the cytoplasm into the midgut lumen.
- **pH Imbalance:** This leads to a failure to maintain the high alkaline pH of the midgut lumen.
- **Impaired Digestion and Nutrient Absorption:** The altered pH impairs the function of digestive enzymes that are optimized for an alkaline environment, leading to poor digestion and reduced nutrient absorption.
- **Cellular Damage:** The disruption of the proton gradient and ion homeostasis can lead to damage of the midgut epithelial cells.
- **Feeding Deterrence and Mortality:** The combination of poor nutrient uptake and gut discomfort results in feeding deterrence. Prolonged exposure and cellular damage ultimately lead to insect mortality.

Conclusion

Celangulins, particularly Celangulin V, represent a promising class of natural compounds with potent antifeedant and insecticidal properties. Their unique mode of action, targeting the insect midgut V-ATPase, makes them valuable candidates for the development of new bio-rational pesticides, especially in the context of managing resistance to conventional insecticides. Further research is warranted to fully elucidate the structure-activity relationships within the celangulin family and to develop formulations that can be effectively deployed in integrated pest management programs. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into this important class of natural insecticides.

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References

- 1. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species *Solenopsis invicta* (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]
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